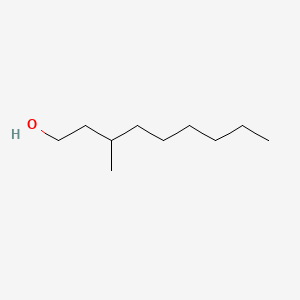

3-Methylnonan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methylnonan-1-ol has been discussed in several papers. One method involves the ozonolytic transformation of (6R,10)-dimethyl-9-undecen-2-one to (6R)-methyl-9-hydroxynonan-2-one . Another method involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts .

Molecular Structure Analysis

The molecular formula of 3-Methylnonan-1-ol is C10H22O . The structure of 3-Methylnonan-1-ol can be viewed using Java or Javascript .

Applications De Recherche Scientifique

Biotechnological Potential in Agriculture

3-Methylnonan-1-ol, a compound related to flavan-3-ols, has demonstrated significant biotechnological potential in agriculture. A study on the overexpression of a tea flavanone 3-hydroxylase gene in tobacco showed that it can increase the content of flavan-3-ols, thereby conferring tolerance to salt stress and fungal infections (Mahajan & Yadav, 2014). This suggests potential applications of 3-Methylnonan-1-ol derivatives in enhancing crop resilience.

Role in Fungal Metabolites and Indoor Air Quality

Research into microbial volatile organic compounds (MVOCs) in indoor environments identified 3-Methylnonan-1-ol as a compound indicative of mold presence. Although not a definitive indicator on its own, its presence, along with other MVOCs, can provide insights into indoor air quality and potential mold infestation (Schleibinger et al., 2008).

Application in Synthesis of Pheromones

Synthetic methods for 3-Methylnonan-1-ol derivatives have been developed for the production of aggregation pheromones. These pheromones are used in pest control strategies, particularly for the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav et al., 2011). This application is crucial in agricultural pest management.

Impact on Plant Defense Mechanisms

The volatile compound 1-octen-3-ol, structurally related to 3-Methylnonan-1-ol, has been shown to induce defensive responses in Arabidopsis thaliana. Exposure to this compound resulted in the activation of defense genes and increased resistance against Botrytis cinerea, a fungal pathogen (Kishimoto et al., 2007). These findings can lead to new strategies in enhancing plant immunity.

Safety and Hazards

The safety data sheet for 3-Methylnonan-1-ol suggests that it is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Mécanisme D'action

Biochemical Pathways

Alcohols generally can participate in elimination reactions . They can be converted into better leaving groups when treated with strong acid, leading to the formation of carbocations. These carbocations can then undergo elimination to form alkenes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methylnonan-1-ol are not well-studied. As a small, non-polar molecule, it is likely to be absorbed well in the gastrointestinal tract. It may be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, and excreted via the kidneys .

Result of Action

They can act as solvents, disrupt cell membranes, denature proteins, and serve as metabolic substrates .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methylnonan-1-ol. For example, the presence of strong acids can promote the conversion of the alcohol into a better leaving group, facilitating elimination reactions .

Propriétés

IUPAC Name |

3-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPYGLPOMTAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567627 | |

| Record name | 3-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22663-64-5 | |

| Record name | 3-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

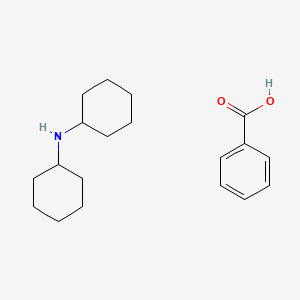

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)

![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)